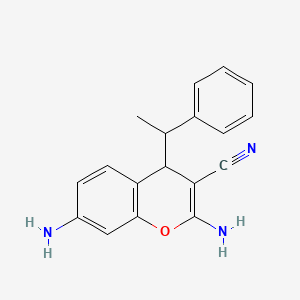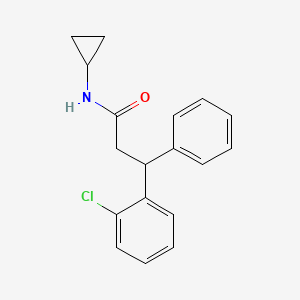![molecular formula C18H26N4O2 B6045014 N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B6045014.png)
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a pyrimidine carboxamide moiety
Preparation Methods
The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of cyclohexylmethylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or methanol and may involve catalysts to enhance the reaction rate . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to therapeutic effects, making it a candidate for drug development.
Comparison with Similar Compounds
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-12-8-16(20-13(2)19-12)18(24)21-15-9-17(23)22(11-15)10-14-6-4-3-5-7-14/h8,14-15H,3-7,9-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBFEUEFGAJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Methylbutyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)

![2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B6044949.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)

![1'-[(4-Methoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
